
4-(3-Aminopropyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Aminopropyl)piperazin-2-one” is a chemical compound with the CAS Number: 1269039-67-9 . It has a molecular weight of 230.14 and its IUPAC name is 4-(3-aminopropyl)-2-piperazinone dihydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “4-(3-Aminopropyl)piperazin-2-one” is 1S/C7H15N3O.2ClH/c8-2-1-4-10-5-3-9-7(11)6-10;;/h1-6,8H2,(H,9,11);2*1H . This indicates the presence of 7 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
“4-(3-Aminopropyl)piperazin-2-one” is a powder that is stored at room temperature . It has a molecular weight of 230.14 .Aplicaciones Científicas De Investigación
Antibacterial Activity
- A study by Xu et al. (2012) synthesized a Schiff base derivative of 1,4-bis(3-aminopropyl)piperazine and found it exhibited antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
- Another study by Xu et al. (2018) reported on bis-Schiff bases containing a piperazine ring, showing good antibacterial activity against similar bacterial strains.
- In Xu Rui-bo's (2011) research, a Schiff base synthesized from 1,4-bis(3-aminopropyl)piperazine showed active antibacterial properties against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
Antimalarial Activity
- A review by Deprez-Poulain & Melnyk (2005) discusses the use of 1,4-bis(3-aminopropyl)piperazine in synthesizing libraries of compounds with antimalarial activities and investigating new antimalarial targets.
Applications in Chemistry
- Yousefi et al. (2018) demonstrated that piperazine can be an efficient catalyst in the synthesis of various pharmaceutically significant compounds.
- Research by Smith et al. (2012) utilized 1,4-bis(3-aminopropyl)piperazine in the synthesis of materials with potential applications in electronics due to their noncentrosymmetry and phase-matching capabilities.
- A study by Höpfl et al. (1998) synthesized borinate derivatives with a piperazine structure, adding to the understanding of these heterocyclic systems.
Other Applications
- Florenta et al. (2000) isolated a protein from Plasmodium falciparum using a compound from the 1,4-bis(3-aminopropyl)piperazine family, contributing to the understanding of malaria pathogenesis.
- In the field of organic chemistry, Gueret et al. (2020) developed a protocol using piperazine derivatives for the synthesis of piperazines, which are important in medicinal chemistry.
- A paper by Wang et al. (2009) described the synthesis of lanthanide oxalatophosphates using a 1,4-bis(3-aminopropyl)piperazine template, demonstrating its potential in material science.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
4-(3-aminopropyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-2-1-4-10-5-3-9-7(11)6-10/h1-6,8H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDNGHRYYEPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588434 |
Source


|
| Record name | 4-(3-Aminopropyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917562-07-3 |
Source


|
| Record name | 4-(3-Aminopropyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)
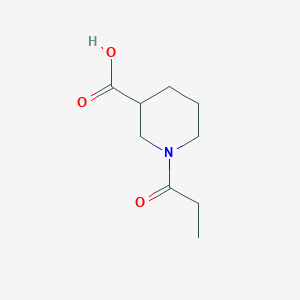

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)
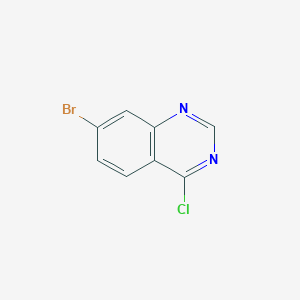

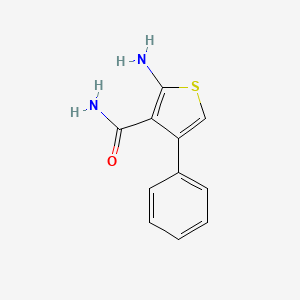
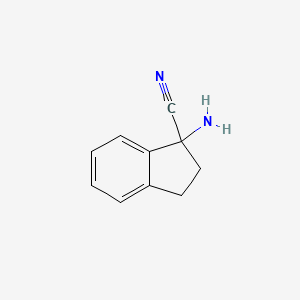


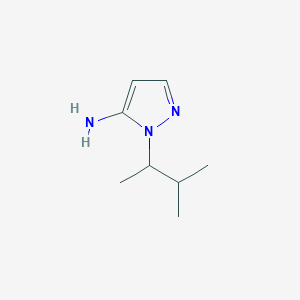


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)